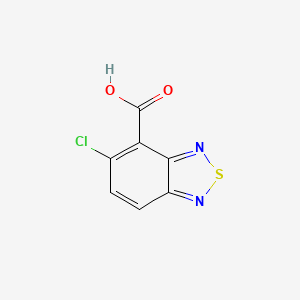
5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid typically involves the reaction of 2-aminothiophenol with chlorinating agents such as thionyl chloride in the presence of pyridine. This reaction forms the benzothiadiazole ring, which is then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in the synthesis of conductive polymers.
2,1,3-Benzothiadiazole-4-carboxylic acid: A similar compound without the chlorine substituent.
Uniqueness: 5-Chloro-2,1,3-benzothiadiazole-4-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C7H3ClN2O2S |
|---|---|
分子量 |
214.63 g/mol |
IUPAC名 |
5-chloro-2,1,3-benzothiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2S/c8-3-1-2-4-6(10-13-9-4)5(3)7(11)12/h1-2H,(H,11,12) |
InChIキー |
MALDZYKCWCMWPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSN=C2C(=C1Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


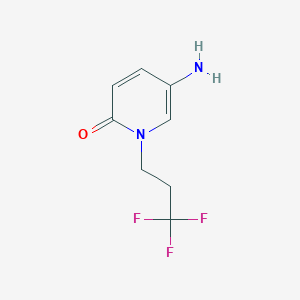

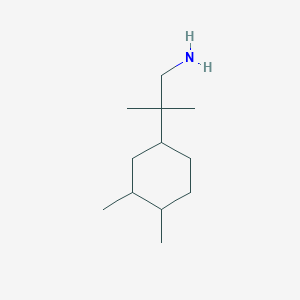
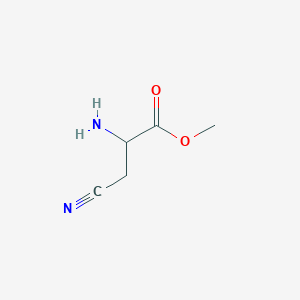

![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
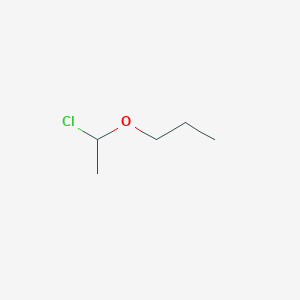
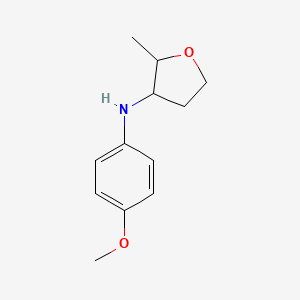
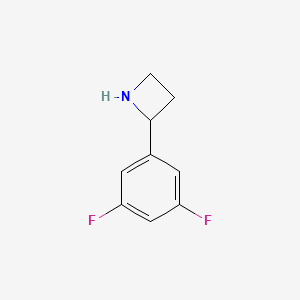
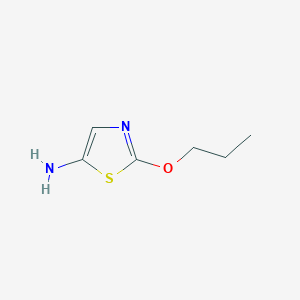

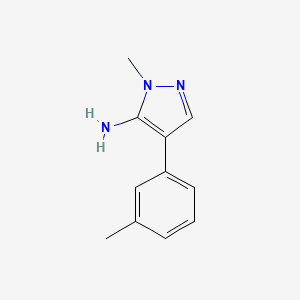
![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
